molecular formula C7H7ClN2O2 B15331305 5-Chloro-6-methoxypicolinamide

5-Chloro-6-methoxypicolinamide

Cat. No.: B15331305
M. Wt: 186.59 g/mol
InChI Key: HMVCGCGNPWTLKA-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxypicolinamide typically involves the chlorination and methoxylation of picolinamide derivatives. One common method involves the reaction of 5-chloropicolinic acid with methanol in the presence of a dehydrating agent to form the corresponding ester, which is then converted to the amide through aminolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methoxypicolinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxypicolinamide is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications compared to its analogs .

Properties

IUPAC Name

5-chloro-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVCGCGNPWTLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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